1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
The synthesis of 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.
Chlorination: The imidazo[1,2-a]pyridine core is then chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.
Introduction of the imidazole ring: This step involves the reaction of the chlorinated imidazo[1,2-a]pyridine with an imidazole derivative under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Research: It is used in the development of fluorescent probes for imaging and detecting biological molecules and processes.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: This compound shares the imidazo[1,2-a]pyridine core but lacks the imidazole ring, resulting in different chemical and biological properties.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine core exhibit unique properties and applications.
Imidazole derivatives: Compounds with different substituents on the imidazole ring can have distinct reactivity and biological activity.
The uniqueness of this compound lies in its combination of the imidazo[1,2-a]pyridine and imidazole rings, which imparts specific electronic and steric properties that are valuable in various applications.
Properties
Molecular Formula |
C12H9ClN4O2 |
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Molecular Weight |
276.68 g/mol |
IUPAC Name |
1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9ClN4O2/c13-8-1-2-11-15-9(5-17(11)3-8)4-16-6-10(12(18)19)14-7-16/h1-3,5-7H,4H2,(H,18,19) |
InChI Key |
XUFOCXASULTEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CN3C=C(N=C3)C(=O)O |
Origin of Product |
United States |
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